molecular formula C10H13BO3 B1232053 2-(Cyclopropylmethoxy)phenylboronic acid CAS No. 1050510-36-5

2-(Cyclopropylmethoxy)phenylboronic acid

Cat. No.: B1232053
CAS No.: 1050510-36-5
M. Wt: 192.02 g/mol
InChI Key: FWFQJSWJLZPMAL-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)phenylboronic acid is an organic compound with the molecular formula C10H13BO3. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a cyclopropylmethoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylmethoxy)phenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. The boronic acid group in this compound acts as a Lewis acid, which can form reversible covalent bonds with diols and other Lewis bases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its boronic acid group, which can form covalent bonds with biomolecules containing diols or hydroxyl groups . This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. The compound’s ability to participate in Suzuki-Miyaura coupling also highlights its role in facilitating carbon-carbon bond formation through palladium-catalyzed transmetalation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical experiments. The compound is generally stable under normal storage conditions but may degrade over time when exposed to moisture or extreme temperatures

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors The compound’s boronic acid group can participate in reversible covalent bonding with biomolecules, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Boronic acids can interact with transporters and binding proteins, influencing their localization and accumulation . Understanding the transport mechanisms of this compound is essential for its effective application in biochemical research.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

[2-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFQJSWJLZPMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400746
Record name 2-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050510-36-5
Record name 2-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Cyclopropylmethoxy)benzeneboronic acid
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